molecular formula C20H18N2O2S B10879204 (2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B10879204
M. Wt: 350.4 g/mol
InChI Key: RNOGUFZSTQFBIF-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, with a butoxyphenyl group attached via a methylene bridge. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves the condensation of 4-butoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with a thioamide to form the final product.

Reaction Conditions:

    Reagents: 4-butoxybenzaldehyde, 2-aminobenzimidazole, thioamide

    Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (approximately 78-80°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Halogenating agents (e.g., bromine or chlorine), nucleophiles (e.g., amines or thiols)

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives or substituted thiazolobenzimidazoles

Scientific Research Applications

2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Uniqueness

2-[(4-Butoxyphenyl)methylene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its specific structural features, such as the presence of a butoxyphenyl group and the fusion of thiazole and benzimidazole rings. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

(2Z)-2-[(4-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H18N2O2S/c1-2-3-12-24-15-10-8-14(9-11-15)13-18-19(23)22-17-7-5-4-6-16(17)21-20(22)25-18/h4-11,13H,2-3,12H2,1H3/b18-13-

InChI Key

RNOGUFZSTQFBIF-AQTBWJFISA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.